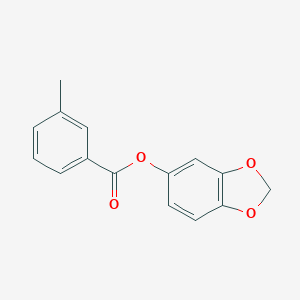
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide, also known as CCNB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCNB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the treatment of cancer and other diseases.
Mechanism of Action
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This results in the disruption of microtubule assembly and the inhibition of cell division. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, which is associated with the inhibition of microtubule assembly. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also activates the JNK and p38 MAPK pathways, which are involved in the regulation of cell growth and apoptosis. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by disrupting endothelial cell migration and tube formation.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has also been shown to have anti-cancer effects, which makes it a promising candidate for drug discovery. However, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has some limitations as well. It is highly toxic and must be handled with care. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide. One area of interest is the development of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide analogs with improved solubility and reduced toxicity. Another area of research is the exploration of the potential applications of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide and to identify potential drug targets.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form 4-chlorobenzoyl-N-cyclohexylamine. Finally, the addition of benzoyl chloride to the reaction mixture yields 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide exerts its anti-cancer effects by disrupting microtubule assembly, which is essential for cell division. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C20H20ClNO2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,24) |
InChI Key |
QSTAQKHMRCJSHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



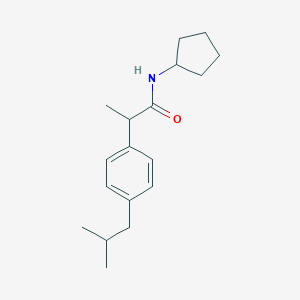



![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
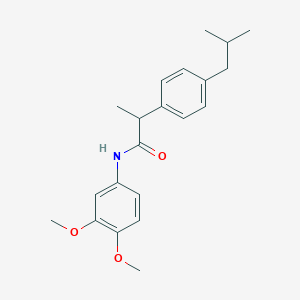

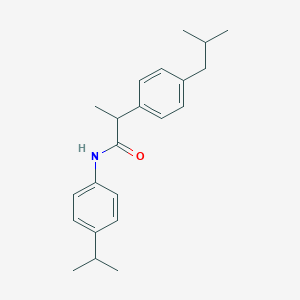
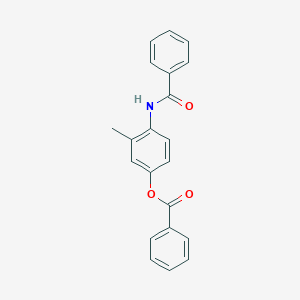

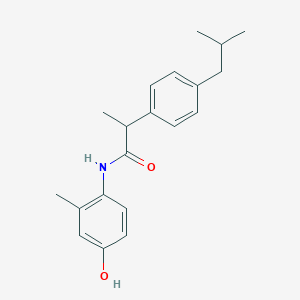
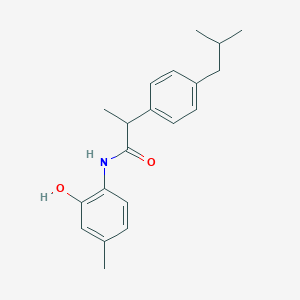
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
